molecular formula C20H16O6 B2669040 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 859662-68-3

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2669040
CAS No.: 859662-68-3
M. Wt: 352.342
InChI Key: OGFAYYQBZGNSSO-LSCVHKIXSA-N
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Description

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic small molecule featuring a 1,3-benzodioxole moiety fused to a benzofuran-3(2H)-one core. The 1,3-benzodioxole group, also known as the methylenedioxyphenyl group, is a common pharmacophore in bioactive compounds and is frequently found in pharmaceuticals and agrochemicals . The specific (Z)-configured exocyclic double bond at the 2-position and the unique 2-oxopropoxy side chain at the 6-position contribute to the compound's stereochemistry and potential for molecular interactions. This compound is presented as a high-purity chemical entity for research and development purposes. Its structural architecture, particularly the benzodioxole and benzofuranone motifs, suggests potential for investigation in various biochemical and pharmacological contexts. Researchers may explore its utility as a building block in synthetic chemistry or as a lead compound in drug discovery campaigns. Related compounds containing the 1,3-benzodioxole group have been investigated for their ability to inhibit key biological targets, such as enzymes and receptor signaling pathways . The presence of the methyl and 2-oxopropoxy substituents offers opportunities for further chemical modification to study structure-activity relationships. Application Notes: This product is intended for research use by qualified laboratory professionals only. It is not intended for human or veterinary diagnostic or therapeutic uses. Specific safety and handling information should be consulted prior to use.

Properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-11(21)9-23-15-6-4-14-19(22)18(26-20(14)12(15)2)8-13-3-5-16-17(7-13)25-10-24-16/h3-8H,9-10H2,1-2H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFAYYQBZGNSSO-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran backbone, which is known for its significant role in various bioactive molecules. The presence of the benzo[d][1,3]dioxole moiety enhances its pharmacological potential.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of benzofuran derivatives. For instance, compounds similar to the target compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and interleukins (IL-1 and IL-8) by up to 98% in vitro. These findings suggest that this compound may exert similar effects through the inhibition of NF-κB signaling pathways .

CytokineInhibition (%)
TNF-alpha93.8
IL-198
IL-871

2. Anticancer Activity

The anticancer potential of benzofuran derivatives has been well-documented. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF and K562. For example, one derivative showed an IC50 value of 25.72 ± 3.95 μM against MCF cells, indicating significant cytotoxicity . The mechanism often involves the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction and subsequent apoptosis.

Cell LineIC50 (μM)
MCF25.72 ± 3.95
K562Not specified

3. Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been explored. Compounds structurally related to this compound exhibited moderate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . Such findings indicate potential therapeutic applications in treating bacterial infections.

Case Studies

Several case studies have illustrated the pharmacological efficacy of benzofuran derivatives:

  • Study on Anti-inflammatory Effects : A derivative was tested in a model of chronic inflammation, showing a marked reduction in inflammatory markers and improved outcomes in animal models.
  • Anticancer Efficacy : A recent study demonstrated that a closely related compound significantly reduced tumor growth in vivo by inducing apoptosis through ROS-mediated pathways.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of benzofuran derivatives, including (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one, typically involves multi-step processes that can include condensation reactions, cyclization, and functional group modifications. Recent advancements have improved the efficiency of synthesizing such compounds through methods like one-pot reactions and catalytic processes. For instance, a three-component synthesis method has been developed for related benzofuran derivatives using Rh(III) catalysis to activate C−H and C−C bonds, which could be adapted for synthesizing this specific compound .

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activities. For example, studies have shown that certain benzofuran compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis or disrupting cell cycle progression. The specific compound may share similar mechanisms due to its structural features that allow interaction with biological targets involved in cancer pathways .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. It is hypothesized that the presence of the benzo[d][1,3]dioxole moiety enhances its ability to interact with microbial cells, potentially leading to effective inhibition of growth against bacteria and fungi. Preliminary studies suggest moderate antifungal activity against certain strains .

Neurological Applications

Emerging research has focused on the potential of benzofuran derivatives as inhibitors of tau amyloid fibers implicated in neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship studies indicate that modifications to the benzofuran scaffold can enhance binding affinity to tau proteins, thereby providing a pathway for developing novel treatments .

Cardiovascular Benefits

Compounds similar to this compound have been reported to exhibit vasodilatory effects, suggesting potential applications in treating cardiovascular diseases by improving blood flow and reducing hypertension .

Comparison with Similar Compounds

Structural Analog: (2Z)-2-(Furan-2-ylmethylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one

Key Differences :

  • Substituent at C2 : Replaces benzodioxole with a furan-2-yl group.
  • Lipophilicity: Benzodioxole (clogP ~1.8) is more lipophilic than furan (clogP ~0.5), which may affect membrane permeability. Metabolic Stability: Benzodioxole is prone to oxidative metabolism, whereas furan may undergo ring-opening reactions.

Synonym: MLS001214247; CAS: 899385-84-3 .

Structural Analog: (Z)-7-((Dimethylamino)methyl)-2-(2-Fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one

Key Differences :

  • Substituent at C2 : 2-Fluorobenzylidene group instead of benzodioxole.
  • Additional Groups: A dimethylaminomethyl group at C7 (enhances solubility via tertiary amine). Hydroxy group at C6 (increases polarity vs. 2-oxopropoxy in the target compound).
  • Impact: Solubility: The dimethylaminomethyl group improves water solubility, contrasting with the hydrophobic 2-oxopropoxy chain. Bioactivity: Fluorine’s electronegativity may strengthen hydrogen bonding in target proteins.

Synonym: 903868-16-6; MDL: MFCD08285798 .

Organoselenium Compound: 1,4-Phenylenebis(methylene)selenocyanate (p-XSC)

Structural Contrast :

  • Core Structure : Lacks benzofuran; features a selenium-containing aromatic scaffold.
  • Bioactivity :
    • Induces apoptosis in colon cancer cells via p53-independent pathways.
    • Inhibits DNA methylation and oxidative damage.
  • Comparison Insight : While p-XSC and the target compound differ structurally, both may target apoptosis pathways, though the benzofuran derivative’s mechanism remains uncharacterized .

Research Implications and Gaps

  • Structural Optimization : The benzodioxole group in the target compound may offer superior pharmacokinetic properties over furan or fluorophenyl analogs, but empirical data are lacking.
  • Assay Methods : Apoptosis induction (e.g., DNA laddering, flow cytometry ) could be applied to evaluate the target compound’s bioactivity.
  • Synthetic Challenges : The 2-oxopropoxy group may introduce synthetic complexity compared to hydroxy or simpler alkoxy substituents.

Q & A

Q. Table 1: Comparative Yields in Benzofuranone Synthesis

MethodCatalyst/SolventYield (%)Stereoselectivity (ee)Reference
Knoevenagel condensationNaDES, ultrasound59N/A
Dual-metal catalysisPybox-Cu, THF8592% ee
Base-mediated alkylationNaH, THF76Racemic

How can researchers resolve contradictions in spectroscopic data for Z/E isomer characterization?

Basic Approach
1H NMR is critical for distinguishing Z/E isomers. In (Z)-configured aurones, the olefinic proton (H-α) resonates downfield (δ 7.79–7.87 ppm) due to deshielding by the carbonyl group, while coupling constants (J = 7.5–8.5 Hz) confirm cis geometry . For example:

  • (Z)-6,7-dihydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one: δ 7.87 (d, J = 7.5 Hz) .

Advanced Resolution
When NMR is inconclusive, X-ray crystallography or NOESY experiments can resolve ambiguities. For instance, in dual-metal-catalyzed syntheses, X-ray structures validated the syn-periplanar arrangement of allyl groups in stereoisomers .

What methodologies are recommended for analyzing biological activity in benzofuranone derivatives?

Q. Basic Screening

  • In vitro assays : Evaluate NF-κB inhibition (IC50) using LPS-activated macrophages. Aurone derivatives like (Z)-2-((5-(hydroxymethyl)furan-2-yl)methylene)benzofuran-3(2H)-one suppress NF-κB activity at IC50 = 12.5 µM .
  • Antimicrobial testing : Use MIC (minimum inhibitory concentration) against S. aureus and C. albicans .

Q. Advanced Mechanistic Studies

  • Molecular docking : Probe interactions with DRAK2 kinase (PDB: 4X9H). Aurones with 3-hydroxy-4-methoxy substituents show strong hydrogen bonding with Lys50 and Asp154 residues .
  • Apoptosis assays : Measure caspase-3 activation in pancreatic β-cells to assess DRAK2 inhibition .

How can researchers address low yields in 6-(2-oxopropoxy) side-chain installation?

Q. Basic Optimization

  • Protection-deprotection strategies : Use benzyl ethers (Bn) to protect hydroxyl groups during alkylation. For example, NaH-mediated alkylation of 6-hydroxybenzofuranones with propargyl acetate achieves 76% yield after deprotection .

Q. Advanced Catalysis

  • Phase-transfer catalysis (PTC) : Tetrabutylammonium bromide (TBAB) in biphasic systems (H2O/CH2Cl2) improves nucleophilic substitution efficiency .

What computational tools are suitable for predicting the stability of the Z-isomer?

Q. Basic Modeling

  • DFT calculations (B3LYP/6-31G*): Compare thermodynamic stability of Z/E isomers. The Z-isomer is often 2–3 kcal/mol more stable due to intramolecular H-bonding between the carbonyl and methoxy groups .

Q. Advanced Dynamics

  • MD simulations (AMBER) : Simulate solvation effects in DMSO to assess isomerization barriers. High barriers (>20 kcal/mol) indicate kinetic stability under physiological conditions .

How do substituents on the benzodioxole ring influence bioactivity?

Q. Structure-Activity Relationship (SAR)

  • Electron-withdrawing groups (Cl, Br): Enhance antimicrobial activity (MIC = 8 µg/mL vs. E. coli) but reduce solubility .
  • Methoxy groups : Improve DRAK2 inhibition (IC50 = 0.8 µM) by enhancing hydrophobic interactions .

Q. Table 2: Bioactivity of Substituted Derivatives

SubstituentTargetIC50/MICReference
3,5-(OCH3)2DRAK2 kinase0.8 µM
4-BrS. aureus8 µg/mL
3-OH,4-OCH3NF-κB12.5 µM

What are the challenges in scaling up stereoselective syntheses?

Q. Key Issues

  • Catalyst cost : Chiral ligands (e.g., pybox) are expensive at scale.
  • Purification : Chromatography is impractical; switch to crystallization using hexane/EtOAC (80:20) .

Q. Solutions

  • Flow chemistry : Continuous reactors reduce reaction time and improve ee (90% → 94%) .

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